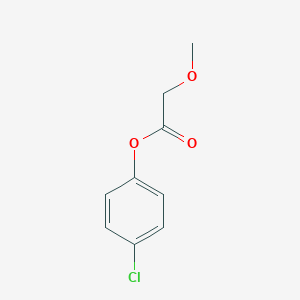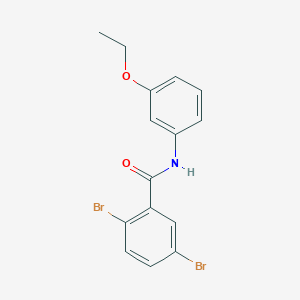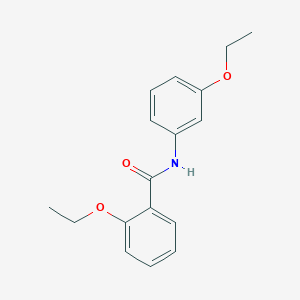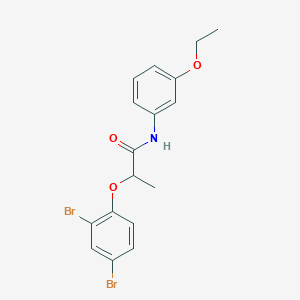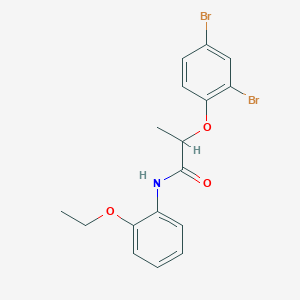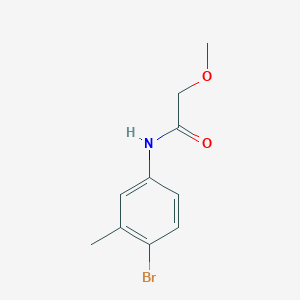
N-(4-bromo-3-methylphenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-methoxyacetamide, also known as 4-Bromo-3-methyl-N-(2-methoxyacetamido)aniline (BMMA), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of BMMA is not fully understood. However, it is believed to act by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. In agriculture, BMMA is believed to inhibit the growth of weeds by disrupting their cell membranes.
Biochemical and Physiological Effects:
BMMA has been shown to exhibit anti-inflammatory and anticancer properties. It has also been found to inhibit the growth of certain weed species. However, the biochemical and physiological effects of BMMA on humans and animals are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
BMMA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. However, one of the limitations of BMMA is its low yield, which can make it difficult to obtain large quantities for use in experiments.
Orientations Futures
There are several future directions for research on BMMA. In medicine, further studies are needed to fully understand the mechanism of action of BMMA and its potential use as a cancer therapy. In agriculture, further studies are needed to determine the effectiveness of BMMA as a herbicide and its potential environmental impacts. In material science, further studies are needed to optimize the synthesis of organic semiconductors using BMMA and to explore their potential applications in electronic devices.
Méthodes De Synthèse
BMMA can be synthesized using a variety of methods, including the reaction of 4-bromo-3-methylaniline with methyl chloroacetate in the presence of a base, followed by the reaction with sodium methoxide. Another method involves the reaction of 4-bromo-3-methylaniline with methyl chloroacetate in the presence of a catalyst, followed by the reaction with sodium methoxide. The yield of BMMA using these methods is typically around 50-60%.
Applications De Recherche Scientifique
BMMA has been extensively studied for its potential applications in various fields. In medicine, BMMA has been shown to exhibit anti-inflammatory and anticancer properties. It has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and cancer development. BMMA has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
In agriculture, BMMA has been studied for its potential use as a herbicide. It has been found to inhibit the growth of certain weed species, making it a promising alternative to traditional herbicides that can have negative environmental impacts.
In material science, BMMA has been studied for its potential use in the synthesis of organic semiconductors. It has been found to exhibit good solubility and film-forming properties, making it a promising candidate for use in electronic devices.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-7-5-8(3-4-9(7)11)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Clé InChI |
IBJHFPGHAIZBQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)COC)Br |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)COC)Br |
Solubilité |
38.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




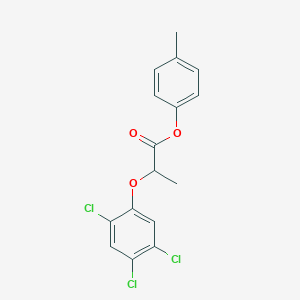
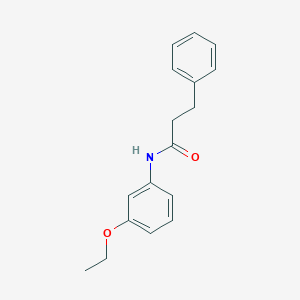
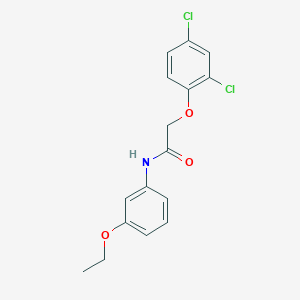

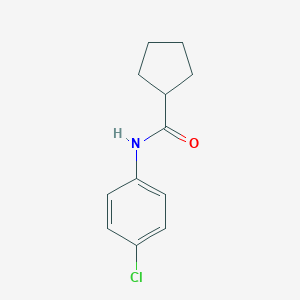
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)

